

Confirming the Identity of Retusin: A Comparative Guide to Analytical Standards

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Compound of Interest					
Compound Name:	Retusin (Standard)				
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For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of Retusin in a sample against a standard. Experimental data and detailed protocols for key methodologies are presented to support accurate and reliable compound verification.

Clarifying the Identity of Retusin

Initial database searches for "Retusin" can yield ambiguous results, often confounding it with the more common flavonoid "Rutin" or the monoclonal antibody "Rituximab." It is crucial to establish the correct chemical identity before proceeding with any analysis.

Retusin is an O-methylated flavonol.[1] Its systematic IUPAC name is 5-Hydroxy-3,3',4',7-tetramethoxyflavone.[1][2] It is a distinct chemical entity and should not be confused with Rutin (a flavonol glycoside)[3][4][5][6][7], an isoflavone also sometimes referred to as retusin, or Retusine, which is an alkaloid[8].

Retusin can be found in various plants, including Origanum vulgare (oregano), Ariocarpus retusus, and is a significant component of the lignans found in an aqueous extract of Talinum triangulare.[1][9]

Comparative Analysis of Identification Techniques



The confirmation of Retusin in a sample requires a multi-pronged analytical approach, comparing the sample's spectral and chromatographic properties to a certified reference standard. The most common and reliable methods for the identification of flavonoids like Retusin are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13]

Data Summary

Analytical Technique	Principle	Key Parameters for Comparison	Advantages	Limitations
HPLC	Differential partitioning of the analyte between a stationary and a mobile phase.	Retention Time (t_R_), Peak Purity	High resolution and sensitivity, quantitative capability.[14]	Retention time can be influenced by matrix effects and experimental conditions.
Mass Spectrometry	Measurement of the mass-to- charge ratio (m/z) of ionized molecules.	Molecular Ion Peak (e.g., [M+H]+ or [M- H]-), Fragmentation Pattern	High sensitivity and specificity, provides molecular weight information.[15]	Isomers may not be readily distinguishable without fragmentation analysis.
NMR Spectroscopy	Interaction of atomic nuclei with an external magnetic field.	Chemical Shifts (δ), Coupling Constants (J), Integration	Provides detailed structural information, unambiguous identification.[18] [19][20][21][22]	Lower sensitivity compared to MS, requires higher sample concentration and purity.

Experimental ProtocolsHigh-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention time of the analyte in the sample with that of a Retusin standard.



Methodology: A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the analysis of flavonoids.[14][23]

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
- Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile and water (with a small percentage of formic or acetic acid to improve peak shape). A typical gradient could be: 0-20 min, 30-70% acetonitrile; 22-30 min, 100% acetonitrile.[24]
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector at a wavelength where flavonoids exhibit strong absorbance, typically around 255 nm and 370 nm.[24]
- Procedure:
 - Prepare a standard solution of Retusin in a suitable solvent (e.g., methanol).
 - Prepare the sample by extracting the compound of interest and dissolving it in the same solvent.
 - Inject equal volumes of the standard and sample solutions into the HPLC system.
 - Compare the retention times of the peaks in the chromatograms. The retention time of the analyte in the sample should match that of the Retusin standard. Co-injection of the sample and standard should result in a single, sharp peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the analyte in the sample against a Retusin standard.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of flavonoids.[15][16]

• Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids, and can be run in both positive and negative ion modes.[15]



 Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used. Highresolution mass spectrometry (HRMS) is advantageous for determining the elemental composition.

Procedure:

- Introduce the sample into the mass spectrometer, typically after separation by HPLC.
- Acquire the full scan mass spectrum to determine the molecular weight of the analyte. For Retusin (C₁₉H₁₈O₇, Molecular Weight: 358.34 g/mol), expect to see a protonated molecule [M+H]⁺ at m/z 359.1074 in positive mode or a deprotonated molecule [M-H]⁻ at m/z 357.0929 in negative mode.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a
 fragmentation pattern. This pattern is a unique fingerprint of the molecule and should be
 identical to that of the Retusin standard. Common fragmentations for flavonoids involve
 the loss of methyl groups (-15 Da) and retro-Diels-Alder (rDA) cleavage of the C-ring.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the analyte in the sample and compare it with the known NMR spectrum of Retusin.

Methodology: ¹H NMR and ¹³C NMR are the most common NMR experiments for structural elucidation of flavonoids.[18][19][21][22]

- Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄ is used to dissolve the sample.[20]
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

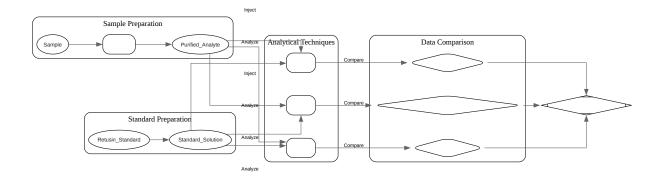
Procedure:

- Dissolve a sufficient amount of the purified sample and the Retusin standard in the same deuterated solvent.
- Acquire ¹H NMR and ¹³C NMR spectra for both the sample and the standard.



Compare the chemical shifts, coupling constants, and integration of the signals. The
spectra of the sample and the standard should be identical. 2D NMR experiments like
COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all
proton and carbon signals, providing definitive structural confirmation.

Visualizing the Workflow and Signaling Pathways Experimental Workflow for Retusin Identification



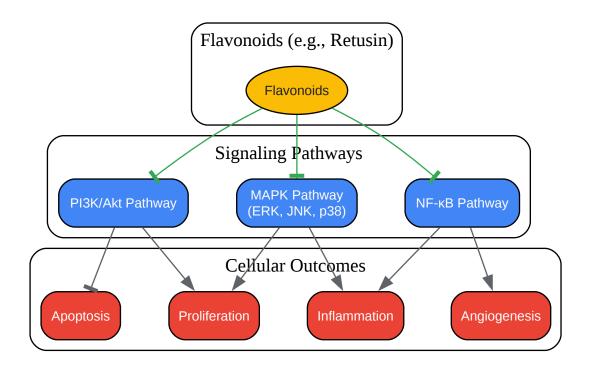
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Caption: Experimental workflow for confirming the identity of Retusin.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including Retusin, are known to interact with various intracellular signaling pathways, contributing to their diverse biological activities.[25][26][27][28] These pathways are often implicated in cellular processes such as inflammation, proliferation, and apoptosis.





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Caption: Key signaling pathways modulated by flavonoids.

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